molecular formula C14H10Br2N2Pd B3333766 Bis(benzonitrile)palladium(II) bromide CAS No. 15003-43-7

Bis(benzonitrile)palladium(II) bromide

Cat. No. B3333766
CAS RN: 15003-43-7
M. Wt: 472.5 g/mol
InChI Key: OKDHIPXOBPPHTG-UHFFFAOYSA-L
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Description

Bis(benzonitrile)palladium(II) bromide is a complex of palladium, bromine, and benzonitrile . It is a solid substance used as a catalyst in various chemical reactions .


Molecular Structure Analysis

The molecular structure of Bis(benzonitrile)palladium(II) bromide consists of two benzonitrile molecules, a palladium atom, and two bromine atoms . The linear formula is represented as 2(C6H5CN)·PdBr2 .


Chemical Reactions Analysis

Bis(benzonitrile)palladium(II) bromide is used as a catalyst in various types of chemical reactions. These include Buchwald-Hartwig Cross Coupling Reaction, Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

Bis(benzonitrile)palladium(II) bromide is a solid substance with a molecular weight of 472.47 . It has a melting point of 95-102 °C .

Scientific Research Applications

Buchwald-Hartwig Cross Coupling Reaction

Bis(benzonitrile)palladium(II) bromide is used as a catalyst in Buchwald-Hartwig Cross Coupling Reaction . This reaction is a powerful tool for forming carbon-nitrogen and carbon-oxygen bonds, which are crucial in the synthesis of numerous organic compounds.

Suzuki-Miyaura Coupling

This compound also plays a significant role in Suzuki-Miyaura Coupling . This reaction is widely used in organic chemistry for the synthesis of biaryls, which are key structural components in many pharmaceuticals and organic materials.

Stille Coupling

Stille Coupling is another application where Bis(benzonitrile)palladium(II) bromide is used as a catalyst . This reaction is used to form carbon-carbon bonds, which is a fundamental process in the synthesis of many organic compounds.

Sonogashira Coupling

In Sonogashira Coupling, Bis(benzonitrile)palladium(II) bromide acts as a catalyst . This reaction is used to form carbon-carbon bonds between aryl halides and terminal alkynes, which is important in the synthesis of conjugated enynes and poly-ynes.

Negishi Coupling

Bis(benzonitrile)palladium(II) bromide is also used in Negishi Coupling . This reaction is used to form carbon-carbon bonds between aryl halides and organozinc compounds, which is useful in the synthesis of complex organic compounds.

Hiyama Coupling

In Hiyama Coupling, Bis(benzonitrile)palladium(II) bromide is used as a catalyst . This reaction is used to form carbon-carbon bonds between aryl halides and organosilanes, which is beneficial in the synthesis of biaryls and styrenes.

Heck Reaction

Bis(benzonitrile)palladium(II) bromide is also used in the Heck Reaction . This reaction is used to form carbon-carbon double bonds, which is a key process in the synthesis of many organic compounds.

Safety and Hazards

Bis(benzonitrile)palladium(II) bromide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and is toxic if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

benzonitrile;dibromopalladium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H5N.2BrH.Pd/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDHIPXOBPPHTG-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Br[Pd]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2N2Pd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463954
Record name Bis(benzonitrile)palladium(II) bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(benzonitrile)palladium(II) bromide

CAS RN

15003-43-7
Record name Bis(benzonitrile)palladium(II) bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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